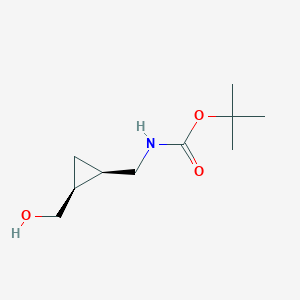

Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopropyl ring with a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate typically involves the following steps:

Formation of the cyclopropyl ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the cyclopropyl ring, which can be carried out using formaldehyde and a suitable base.

Carbamate formation: The final step involves the reaction of the hydroxymethyl cyclopropyl intermediate with tert-butyl isocyanate under mild conditions to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The carbamate moiety can be reduced to form the corresponding amine.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

Material Science: The compound can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl carbamate: A simpler carbamate derivative without the cyclopropyl and hydroxymethyl groups.

Cyclopropylmethyl carbamate: Lacks the tert-butyl group.

Hydroxymethyl cyclopropyl carbamate: Similar structure but without the tert-butyl group.

Uniqueness

Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate is unique due to the combination of the tert-butyl group, the cyclopropyl ring, and the hydroxymethyl substituent

Biological Activity

Tert-butyl (((1R,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate, also known as a carbamate derivative, has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by the following molecular formula:

- Molecular Formula : C12H23N1O3

- Molecular Weight : 229.32 g/mol

It is known to cause skin and eye irritation, as indicated by its hazard classifications (H315 and H319) .

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Inhibition of Enzymatic Activity : Carbamate derivatives can act as inhibitors for enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions .

- Neuroprotective Effects : Some studies have shown that related compounds can protect neuronal cells from damage induced by amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate protective effects against oxidative stress in astrocytes. Specifically:

- Cell Viability : When astrocytes were treated with Aβ 1-42 peptide, a significant decrease in cell viability was observed. However, co-treatment with the compound improved cell viability from 43.78% to 62.98% .

- Cytokine Production : The compound reduced TNF-α production in treated astrocytes, indicating a potential anti-inflammatory effect .

In Vivo Studies

In vivo evaluations have been less conclusive:

- Scopolamine Model : In models of scopolamine-induced cognitive impairment, the compound showed no significant improvement in cognitive functions compared to established treatments like galantamine. This suggests that while it may have protective effects in vitro, its efficacy in complex biological systems may be limited .

Case Studies and Comparative Analysis

A comparative analysis of similar compounds reveals insights into the structure-activity relationship (SAR):

| Compound | Biological Activity | Mechanism |

|---|---|---|

| M4 (related compound) | Moderate neuroprotection | AChE inhibition; reduction of TNF-α |

| Galantamine | Strong neuroprotection | AChE inhibition; enhances cholinergic activity |

| This compound | Moderate protection | Limited AChE inhibition; reduced cytokine levels |

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl N-[[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-7-4-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 |

InChI Key |

KXNPTSIIVCAMOC-JGVFFNPUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H]1CO |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC1CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.